molecular formula C11H12O4 B1361626 2-(4-Methoxyphenyl)-2-oxoethyl acetate CAS No. 58518-78-8

2-(4-Methoxyphenyl)-2-oxoethyl acetate

Cat. No.: B1361626
CAS No.: 58518-78-8
M. Wt: 208.21 g/mol
InChI Key: CZNYQWIMWIBATO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named 5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin (H 2 TMAPP) was synthesized in good and quantitative yields . Another study reported the synthesis of Ethyl-4- (dimethylamino)-2- (4-methoxyphenyl)propanote by hydrolysis of 2- (4-methoxyphenyl)acetonitrile using sodium hydroxide to obtain 2- (4-methoxyphenyl)acetic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the molecular structure of 4-Methoxyphenyl acetate, a related compound, has been reported . Another study reported the molecular structure and vibrational analysis of 2- (4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methoxyphenyl acetate, a related compound, have been reported. It has a molecular weight of 166.17 g/mol, a XLogP3 of 1.5, and it does not have any hydrogen bond donors but has three hydrogen bond acceptors .

Relevant Papers Several papers have been retrieved that discuss similar compounds. These include studies on the synthesis and characterization of herbicidal ionic liquids , the synthesis of substituted pyridines with diverse functional , and others. These papers could provide valuable insights into the properties and potential applications of 2-(4-Methoxyphenyl)-2-oxoethyl acetate.

Scientific Research Applications

Crystal Structure and Synthesis

  • A depside derivative of 2-(4-Methoxyphenyl)-2-oxoethyl acetate was synthesized, showing high yields and detailed crystal structure analysis. This compound crystallized in the monoclinic space group P21/c, providing valuable insights into its molecular structure (Lv et al., 2009).

Catalysis and Oxidation

  • In a study investigating α-oxidation of aromatic ketones, various 2-(2-methylphenyl)-2-oxoethyl acetates were prepared using palladium acetate as a catalyst, highlighting the role of this compound in catalytic processes (Chen et al., 2016).

Biological Evaluation

  • Research into the chemical behavior of compounds related to this compound showed their utility as building blocks for constructing nitrogen heterocyclic compounds, with implications for biological activity and potential medicinal applications (Farouk et al., 2021).

Corrosion Inhibition

  • Another study focused on the corrosion inhibition properties of a compound similar to this compound. This research provides insights into the potential use of such compounds in protecting metals from corrosion, especially in acidic media (Shetty & Shetty, 2017).

Antioxidant and Antimicrobial Potential

  • Novel derivatives, including this compound, have been synthesized and shown to possess significant antioxidant and antimicrobial activities, suggesting their potential in the development of new therapeutic agents (Harini et al., 2014).

Molecular Modelling and Chemical Reactivity

  • Imidazole derivatives related to this compound were studied for their spectroscopic and reactive properties, using experimental and computational methods. This research enhances understanding of the molecular structure and reactivity of these compounds (Hossain et al., 2018).

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)-2-oxoethyl acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with mitochondrial proteins, where it enhances O-GlcNAcylation, a nutrient-driven post-translational modification. This interaction contributes to mitochondrial network homeostasis, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . The compound’s ability to modulate O-GlcNAcylation suggests its potential role in regulating metabolic pathways and cellular functions.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In neuronal cells, it has been shown to improve mitochondrial homeostasis and bioenergy, inhibit mitochondrial apoptosis pathways, and enhance neuroprotection under oxygen glucose deprivation and reoxygenation stress . These effects are mediated through the enhancement of O-GlcNAcylation on mitochondrial proteins, which plays a crucial role in maintaining cellular bioenergetics and stress response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mitochondrial proteins, leading to enhanced O-GlcNAcylation. This post-translational modification acts as a metabolic sensor linking metabolism to cellular function. By modulating O-GlcNAcylation, this compound improves mitochondrial homeostasis, bioenergy, and inhibits mitochondrial apoptosis pathways . These molecular interactions highlight the compound’s potential in regulating cellular metabolism and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, and its long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been shown to maintain mitochondrial homeostasis and bioenergy over extended periods, suggesting its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at optimal dosages, the compound exerts neuroprotective effects by enhancing O-GlcNAcylation and maintaining energy homeostasis in neuronal cells . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to mitochondrial function and energy metabolism. The compound interacts with enzymes and cofactors involved in O-GlcNAcylation, a key post-translational modification that regulates glucose homeostasis and cellular bioenergetics . These interactions suggest its potential role in modulating metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in various cellular compartments, particularly in mitochondria where it exerts its effects on O-GlcNAcylation and mitochondrial homeostasis .

Subcellular Localization

The subcellular localization of this compound is primarily within mitochondria. This localization is crucial for its activity and function, as it enhances O-GlcNAcylation on mitochondrial proteins, thereby improving mitochondrial homeostasis and bioenergy . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective interaction with mitochondrial proteins.

Properties

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)15-7-11(13)9-3-5-10(14-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNYQWIMWIBATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290211
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58518-78-8
Record name 58518-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67350
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-methoxyphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 63 g potassium acetate in 750 ml of methanol, 92.9 g of 4-methoxyphenacyl bromide was dropped in. The resulting solution was refluxed for 4 hours, then cooled and poured into water. The aqueous layer was extracted with ether, then the combined organic phases were washed with water, dried, and evaporated to dryness. The resulting solid was recrystallized from methanol to yield 54.5 g crystals.
Name
potassium acetate
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
92.9 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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